Technical Documentation Center

3-(2,6-Difluorophenyl)-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,6-Difluorophenyl)-1H-pyrazole
  • CAS: 154258-88-5

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 3-(2,6-Difluorophenyl)-1H-pyrazole: A Technical Guide

Executive Summary The moiety 3-(2,6-difluorophenyl)-1H-pyrazole represents a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAP kinase) and succinate dehydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 3-(2,6-difluorophenyl)-1H-pyrazole represents a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAP kinase) and succinate dehydrogenase inhibitor (SDHI) fungicides. The 2,6-difluoro substitution pattern is critical; it imparts metabolic stability by blocking the oxidation-prone ortho positions and induces a specific torsional twist between the phenyl and pyrazole rings, often locking the biaryl system into a bioactive conformation.

This guide details three distinct synthetic pathways, prioritized by scalability, cost-efficiency, and chemical robustness. Unlike generic pyrazole synthesis, these protocols specifically account for the steric and electronic influence of the 2,6-difluoro motif.

Retrosynthetic Analysis

To access the target efficiently, we must consider the electronic deactivation and steric shielding provided by the fluorine atoms.

  • Strategy A (Cyclocondensation): Disconnects the pyrazole ring. This relies on converting 1-(2,6-difluorophenyl)ethanone into a 1,3-electrophile.

  • Strategy B (Cross-Coupling): Disconnects the C-C biaryl bond. This utilizes a pre-formed pyrazole and an aryl boronic acid.[1]

Visualization: Retrosynthetic Logic

Retrosynthesis Target TARGET: 3-(2,6-Difluorophenyl)-1H-pyrazole Enaminone Intermediate: Enaminone / 1,3-Diketone Target->Enaminone  N-N Bond Formation   Coupling Reaction: Suzuki-Miyaura Coupling Target->Coupling  C-C Bond Formation   Acetophenone Start: 2,6-Difluoroacetophenone Enaminone->Acetophenone DMFDMA Reagent: DMF-DMA Enaminone->DMFDMA Boronic Start: 2,6-Difluorophenylboronic acid Coupling->Boronic HaloPyraz Start: 3-Bromo-1H-pyrazole (Protected) Coupling->HaloPyraz

Figure 1: Retrosynthetic disconnection showing the two primary routes: cyclization (left) and cross-coupling (right).

Pathway A: The Enaminone Route (Recommended)[2]

This is the industry-standard "workhorse" method. It utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to convert the acetyl group into an enaminone, which then undergoes a facile cyclization with hydrazine.

Why this route?

  • Atom Economy: High.

  • Stability: The 2,6-difluoro group makes the acetyl carbonyl less electrophilic, but DMF-DMA is sufficiently reactive to overcome this without requiring strong bases (like NaH) that might cause defluorination side reactions.

  • Scalability: No heavy metals are required.

Detailed Protocol
Step 1: Enaminone Formation

Reagents: 1-(2,6-difluorophenyl)ethanone (1.0 eq), DMF-DMA (1.5 - 2.0 eq). Solvent: Neat (preferred) or DMF.

  • Charge a reaction vessel with 1-(2,6-difluorophenyl)ethanone .

  • Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[2][3] Use a slight excess (1.5 eq) to drive the equilibrium.

  • Critical Parameter: Heat the mixture to 100–110 °C for 4–6 hours. The 2,6-difluoro steric bulk requires higher thermal energy than unsubstituted acetophenones.

  • Monitoring: Monitor by TLC or LCMS. The disappearance of the ketone peak and appearance of the vinyl proton signals (typically two doublets, J ≈ 12-14 Hz) indicates conversion.

  • Workup: Concentrate in vacuo to remove excess DMF-DMA and methanol byproduct. The residue (typically a yellow/orange oil or solid) is often pure enough for the next step.

Step 2: Cyclization

Reagents: Hydrazine hydrate (2.0 eq), Ethanol (EtOH).

  • Dissolve the crude enaminone residue in absolute Ethanol (5-10 volumes).

  • Cool to 0 °C (ice bath). The reaction is exothermic.

  • Add Hydrazine Hydrate (N₂H₄·H₂O) dropwise.

  • Allow to warm to room temperature, then reflux for 1–2 hours.

  • Workup: Cool the mixture. The product often precipitates upon cooling or adding water. Filter and wash with cold ethanol/water. If no precipitate forms, concentrate and recrystallize from EtOAc/Hexanes.

Pathway A Mechanism & Logic

EnaminoneMechanism Step1 1. Condensation (DMF-DMA + Ketone) Inter Intermediate: Enaminone Step1->Inter - MeOH Step2 2. Nucleophilic Attack (Hydrazine) Inter->Step2 Step3 3. Elimination (- Me2NH, - H2O) Step2->Step3 Cyclization Final Product: Pyrazole Step3->Final

Figure 2: The cascade mechanism from ketone to pyrazole via the enaminone intermediate.

Pathway B: Suzuki-Miyaura Cross-Coupling

This route is modular and preferred if the pyrazole ring requires further functionalization (e.g., 4-substitution) that is difficult to introduce via Pathway A.

Challenges:

  • Sterics: The 2,6-difluoro group creates significant steric hindrance around the boron center, slowing down transmetallation.

  • Protodeboronation: Polyfluorinated aryl boronic acids are prone to deborylation under basic conditions.

Detailed Protocol

Reagents:

  • 3-Bromo-1- (tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Protected Pyrazole). Note: Unprotected pyrazoles poison Pd catalysts.

  • 2,6-Difluorophenylboronic acid (1.5 eq).

  • Catalyst: Pd(dppf)Cl₂ or XPhos Pd G2 (highly active for hindered systems).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Loading: Add the protected bromopyrazole, boronic acid, base, and catalyst to a microwave vial or pressure tube.

  • Reaction: Heat to 90–100 °C (or 120 °C in microwave for 30 min).

  • Deprotection: After coupling, the THP group must be removed. Treat the crude organic extract with 4M HCl in Dioxane/MeOH at room temperature for 2 hours.

  • Purification: Neutralize with NaHCO₃, extract with DCM, and purify via silica gel chromatography (0-5% MeOH in DCM).

Comparative Data Analysis

The following table summarizes the operational parameters for decision-making.

FeaturePathway A (Enaminone)Pathway B (Suzuki)Pathway C (Claisen)*
Overall Yield High (75–90%)Moderate (50–70%)Moderate (60–80%)
Cost Low (Commodity reagents)High (Pd catalyst, Boronic acid)Low
Step Count 2 (Telescoped)3 (Protection, Coupling, Deprotection)2
Impurity Profile Clean (Byproducts are volatile)Complex (Pd residues, homocoupling)Salts (NaCl/NaOEt)
Scalability Excellent (kg scale)Poor (Catalyst cost)Good
Suitability Best for Target Synthesis Best for Analog GenerationAlternative to A

*Pathway C involves Ethyl Formate + NaOEt. It is effective but involves handling sodium salts and moisture-sensitive steps, making Pathway A superior for this specific target.

Critical Process Parameters (CPPs) & Troubleshooting

Regiochemistry of Hydrazine Addition

In Pathway A, the hydrazine nitrogen attacks the


-carbon of the enaminone first.
  • Observation: If using a substituted hydrazine (e.g., Methylhydrazine), you will get a mixture of regioisomers (1-methyl-3-aryl vs. 1-methyl-5-aryl).

  • Control: For the target 1H-pyrazole (unsubstituted N), tautomerism makes the 3- and 5- positions equivalent in solution. No regioselectivity issues exist unless the nitrogen is alkylated later.

Purification of Pyrazoles

Pyrazoles are amphoteric and can "streak" on silica gel columns.

  • Solution: Pre-wash the silica column with 1% Triethylamine in Hexanes, or use 1% NH₄OH in the MeOH/DCM eluent to sharpen the peaks.

Safety: Hydrazine Hydrate
  • Hazard: Hydrazine is a potent hepatotoxin and suspected carcinogen.

  • Mitigation: Use in a closed system/fume hood. Destroy excess hydrazine in the waste stream using bleach (sodium hypochlorite) before disposal.

References

  • General Pyrazole Synthesis (Enaminone Route)

    • Title: Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis.[3]

    • Source:Molecules / ResearchG
    • URL:[Link] (Representative review of DMF-DMA chemistry).

  • Suzuki Coupling of Pyrazoles

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1]

    • Source:Chinese Chemical Letters (Demonstr
    • URL:[Link]

  • Medicinal Chemistry Context (Kinase Inhibitors)

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source:Molecules (PMC).
    • URL:[Link]

  • Suzuki Coupling Mechanism & Protocols

    • Title: Suzuki-Miyaura Cross Coupling Reaction.[4]

    • Source:TCI Chemicals (Technical Protocol).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic C-H Activation of 3-(2,6-Difluorophenyl)-1H-pyrazole

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic C-H activation of 3-(2,6-Difluorophenyl)-1H-pyrazole , a privileged scaffold in kinase inhibitor desig...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic C-H activation of 3-(2,6-Difluorophenyl)-1H-pyrazole , a privileged scaffold in kinase inhibitor design (e.g., c-Met, ALK inhibitors).

Executive Summary & Scaffold Analysis

The 3-(2,6-difluorophenyl)-1H-pyrazole moiety presents a unique challenge in functionalization due to the electronic deactivation and steric bulk imposed by the ortho-fluorine atoms. Unlike simple phenylpyrazoles, the 2,6-difluoro substitution forces the phenyl and pyrazole rings to twist out of coplanarity, reducing conjugation and altering the reactivity profile.

Reactivity Map & Strategic Logic

The successful functionalization of this scaffold relies on distinguishing between the nucleophilic C4 position and the acidic C5 position .

ReactivityMap Scaffold 3-(2,6-Difluorophenyl)-1H-pyrazole C4 C4 Position (Nucleophilic / Radical) Target: Halogenation, Borylation Scaffold->C4 Electrophilic Attack (SEAr) C5 C5 Position (Acidic / CMD) Target: Arylation, Alkylation Scaffold->C5 Deprotonation (CMD Mechanism) PhRing Phenyl Ring (Deactivated) Scaffold->PhRing 2,6-F Blockade (Steric/Electronic)

Figure 1: Reactivity landscape of the 3-(2,6-difluorophenyl)-1H-pyrazole scaffold.

Critical Decision Matrix

Before selecting a protocol, determine the desired regioisomer and the tolerance for N-protection.

Target PositionMechanismPreferred StrategyKey Reagents
C4-H Electrophilic Aromatic Substitution (SEAr)Direct Functionalization (NH-free allowed)NIS, NBS, Selectfluor
C5-H Concerted Metalation-Deprotonation (CMD)N-Protection Required (SEM, THP, Me)Pd(OAc)₂, Ag₂CO₃, PivOH
C4/C5 Mix Ir-Catalyzed C-H ActivationSteric Control (Late-Stage)[Ir(OMe)(cod)]₂, dtbpy, B₂pin₂

Detailed Experimental Protocols

Protocol A: C4-Selective Halogenation (NH-Free)

Objective: Rapid installation of a synthetic handle (I, Br) at the C4 position for subsequent cross-coupling (Suzuki, Sonogashira). Rationale: The C4 position remains the most electron-rich site despite the electron-withdrawing nature of the difluorophenyl group. The NH-free pyrazole is tolerated well in this electrophilic regime.

Materials:

  • Substrate: 3-(2,6-Difluorophenyl)-1H-pyrazole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0.2 M)

  • Temperature: 25 °C to 60 °C

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the pyrazole substrate in 5 mL of ACN.

  • Addition: Add NIS (1.1 mmol, 248 mg) portion-wise over 5 minutes at room temperature.

    • Note: If the reaction is sluggish due to the electron-deficient phenyl ring, heat to 60 °C.

  • Monitoring: Monitor by LC-MS. The product peak (M+126) should appear within 1–4 hours.

  • Workup: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation:

  • Regioselectivity: >95% C4-selectivity is expected.

  • Troubleshooting: If C4-iodination is incomplete, add 10 mol% TFA to catalyze the electrophilic attack.

Protocol B: C5-Selective Arylation (CMD Pathway)

Objective: Direct C-H arylation to synthesize 3,5-diarylpyrazoles. Rationale: C5-H activation requires a Concerted Metalation-Deprotonation (CMD) mechanism. This pathway is inhibited by the free N-H bond (catalyst poisoning). Therefore, N-protection or alkylation is mandatory to direct the catalyst to the C5 position and prevent N-arylation.

Pre-requisite: Protect the pyrazole nitrogen (e.g., N-Methyl, N-SEM, or N-THP).

  • Note on Regioisomers: Alkylation of 3-(2,6-difluorophenyl)pyrazole typically yields a mixture of N1- and N2-alkyl isomers. The N1-alkyl isomer (remote from the phenyl ring) is sterically preferred and places the C5-H accessible for activation.

Materials:

  • Substrate: N-protected 3-(2,6-difluorophenyl)pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: PPh₃ (20 mol%) or PCy₃ (for difficult substrates)

  • Base/Additive: Ag₂CO₃ (1.0 equiv) and K₂CO₃ (1.0 equiv)

  • Acid Additive: Pivalic Acid (PivOH) (30 mol%) – Crucial for CMD

  • Solvent: DMA or t-Amyl Alcohol (0.2 M)

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vial with the N-protected pyrazole (0.5 mmol), Ar-I (0.75 mmol), Pd(OAc)₂ (11 mg), Ag₂CO₃ (138 mg), K₂CO₃ (69 mg), and PivOH (15 mg).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous DMA (2.5 mL).

  • Reaction: Heat to 110–130 °C for 16 hours.

    • Mechanism:[1][2][3] The pivalate ligand acts as a proton shuttle, deprotonating C5 while coordinating to Palladium.

  • Workup: Filter through a Celite pad to remove Silver salts. Wash with EtOAc.

  • Purification: Column chromatography.

Validation:

  • Self-Check: If conversion is low, ensure the reaction is strictly anhydrous. The presence of water inhibits the CMD step.

  • Safety: Silver salts can generate pressure; use a pressure-relief vial cap if scaling up.

Protocol C: Ir-Catalyzed C-H Borylation (Late-Stage)

Objective: Install a Boron pinacol ester (BPin) for versatile downstream modification. Rationale: Iridium catalysis is sterically governed.[4] The bulky 2,6-difluorophenyl group at C3 will sterically shield C4 to some extent, but C4 remains the primary site for 1H-pyrazoles (N-H borylation directs C-H activation). For N-substituted variants, C5 is often favored if C4 is sterically crowded.

Materials:

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source: B₂pin₂ (bis(pinacolato)diboron) (1.0 equiv)

  • Solvent: THF or MTBE (anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox or under strict N₂, mix [Ir(OMe)(cod)]₂ and dtbpy in 1 mL THF. The solution should turn dark brown/red.

  • Reaction: Add the B₂pin₂ and the pyrazole substrate.

  • Conditions: Heat at 60–80 °C for 4–12 hours.

  • Workup: Evaporate volatiles. Do not perform aqueous workup (BPin esters can be hydrolytically unstable on heterocycles).

  • Purification: Rapid filtration through a short silica plug (eluting with CH₂Cl₂).

Troubleshooting & Optimization Workflow

Optimization Start Start: Low Yield / Selectivity CheckPos Identify Side Product Start->CheckPos N_Arylation Problem: N-Arylation Observed CheckPos->N_Arylation N-Substituted Product Low_Conv Problem: Low Conversion CheckPos->Low_Conv Starting Material Remains Wrong_Regio Problem: Wrong Regioisomer CheckPos->Wrong_Regio C4 vs C5 Mix Soln_Protect Solution: Use N-SEM or N-Me Protection N_Arylation->Soln_Protect Soln_Temp Solution: Increase Temp to 140°C Add Ag2CO3 Low_Conv->Soln_Temp Soln_Block Solution: Use C4-Ester Blocker or Switch Ligand (Phen) Wrong_Regio->Soln_Block

Figure 2: Troubleshooting logic for pyrazole C-H activation.

References

  • Direct Arylation of Free (NH)-Heteroarenes: Sezen, B., & Sames, D. (2003). Selective C-Arylation of Free (NH)-Heteroarenes via Catalytic C-H Bond Functionalization. Journal of the American Chemical Society.[5] Link

  • C5-Arylation via CMD: Ye, M., et al. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles. Chemical Science. Link

  • Ir-Catalyzed Borylation: Mkhalid, I. A. I., et al. (2010). C-H Activation for the Construction of C-B Bonds. Chemical Reviews. Link

  • Regioselectivity in Pyrazoles: Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Link

  • C4-Arylation of NH-Free Pyrazoles: Zhao, Y., et al. (2017). Palladium-Catalyzed Direct C–H Arylation of Pyrazoles with Aryl Bromides. The Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

controlling regioselectivity in 3-(2,6-Difluorophenyl)-1H-pyrazole alkylation

Technical Support Center: Pyrazole Regiochemistry Control Ticket ID: PYR-26F-REGIO Subject: Controlling Regioselectivity in 3-(2,6-Difluorophenyl)-1H-pyrazole Alkylation[1] Executive Summary: The "Steric Fence" Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Regiochemistry Control Ticket ID: PYR-26F-REGIO Subject: Controlling Regioselectivity in 3-(2,6-Difluorophenyl)-1H-pyrazole Alkylation[1]

Executive Summary: The "Steric Fence" Challenge

Welcome to the Pyrazole Chemistry Support Center. You are likely encountering difficulty controlling the site of alkylation on 3-(2,6-difluorophenyl)-1H-pyrazole .

This specific substrate presents a unique challenge compared to non-fluorinated analogs. The 2,6-difluoro substitution pattern creates a "steric fence" and an electrostatic repulsion zone around the proximal nitrogen (


), effectively shielding it from electrophilic attack.[1]
  • The Default Outcome: Under standard basic alkylation conditions (

    
    ), you will almost exclusively obtain the 1,3-isomer  (alkyl group distal to the aryl ring).[1]
    
  • The Challenge: Obtaining the 1,5-isomer (alkyl group proximal to the aryl ring) via direct alkylation is thermodynamically and kinetically disfavored.

This guide details how to maximize the 1,3-isomer yield or, crucially, why you must abandon direct alkylation if the 1,5-isomer is your target.

Visualizing the Problem (Mechanism)

The following decision tree illustrates the mechanistic pathways and the recommended synthetic strategy based on your desired isomer.

Pyrazole_Regioselectivity Start Target: Alkylated 3-(2,6-F-Ph)-Pyrazole Tautomer Tautomeric Equilibrium (Steric Fence at N-Proximal) Start->Tautomer Isomer13 Target: 1,3-Isomer (Distal Alkyl) Tautomer->Isomer13 Low Steric Hindrance Isomer15 Target: 1,5-Isomer (Proximal Alkyl) Tautomer->Isomer15 High Steric Clash (2,6-F) MethodA Method A: Direct Alkylation (Base/Electrophile) Isomer13->MethodA Recommended Isomer15->MethodA NOT Recommended (Low Yield) MethodB Method B: De Novo Cyclization (Hydrazine + Enaminone) Isomer15->MethodB Recommended Route OutcomeA Result: >95% 1,3-Isomer (Kinetic & Thermodynamic Product) MethodA->OutcomeA OutcomeB Result: Tunable Ratio (Solvent Dependent) MethodB->OutcomeB

Figure 1: Strategic decision tree for accessing 1,3- vs. 1,5-isomers. Direct alkylation is only viable for the 1,3-isomer due to the steric blockade of the 2,6-difluorophenyl group.

Troubleshooting Guide & Protocols

Scenario A: "I want the 1,3-Isomer (Distal), but yields are low or reaction is messy."

This is the "natural" product. If you are struggling here, it is likely an issue with base strength or over-alkylation (quaternization).[1]

Protocol 1: Standard Kinetic Alkylation (Favoring 1,3-Isomer)

  • Mechanism:

    
     displacement. The base deprotonates the pyrazole; the resulting anion attacks the electrophile at the least hindered nitrogen (distal).
    
  • Reagents:

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv).[1] Why? The Cesium effect improves solubility and nucleophilicity in organic solvents.
      
    • Solvent: DMF or Acetonitrile (Anhydrous).[1]

    • Temperature:

      
       to 
      
      
      
      .[1]

Step-by-Step:

  • Dissolve 3-(2,6-difluorophenyl)-1H-pyrazole (1.0 equiv) in DMF (0.2 M).

  • Add

    
     (2.0 equiv) and stir for 30 min at RT to ensure deprotonation.
    
  • Add Alkyl Halide (1.1 equiv) dropwise.[1]

  • Monitor by LCMS. The 1,3-isomer usually elutes later than the 1,5-isomer on reverse-phase columns due to better planarity/packing, though this varies.[1]

Common Failure Points:

  • Over-alkylation: Using >1.5 equiv of alkyl halide can lead to dialkylated quaternary salts.

  • Moisture: Water competes with the pyrazole anion. Use anhydrous solvents.

Scenario B: "I want the 1,5-Isomer (Proximal), but I keep getting the 1,3-Isomer."

The Hard Truth: You cannot force this via direct alkylation of the pyrazole ring with high selectivity. The lone pair on the proximal nitrogen is sterically crowded by the fluorine atoms and electronically repelled by the fluorine lone pairs.

Protocol 2: The "De Novo" Cyclization (The Only Reliable Fix) Instead of alkylating the ring, you must build the ring with the alkyl group already in place.

  • Reaction: Condensation of Alkyl-Hydrazine with a

    
    -Enaminone  or 1,3-Diketo-equivalent .[1]
    
  • Regiocontrol Mechanism: The terminal nitrogen of the hydrazine (

    
    ) is more nucleophilic than the substituted nitrogen (
    
    
    
    ). It will attack the most electrophilic carbon of the dielectrophile.

Step-by-Step (Example for Methylation):

  • Precursor Synthesis: Convert 2,6-difluoroacetophenone into the corresponding enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1]

    • Result: 3-(dimethylamino)-1-(2,6-difluorophenyl)prop-2-en-1-one.[1]

  • Cyclization:

    • Dissolve enaminone in Ethanol (for mixed isomers) or HFIP (Hexafluoroisopropanol) (to bias selectivity).[1]

    • Add Methylhydrazine .

    • Reflux.[2][3][4][5][6]

  • Outcome: The

    
     of methylhydrazine attacks the carbonyl (adjacent to the aryl ring) or the Michael acceptor position depending on solvent acidity.
    
    • Note: Even this method requires careful separation, but it is the only way to get significant quantities of the 1,5-isomer.[1]

FAQ: Analytical & Mechanistic Insights

Q1: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer using NMR? You cannot rely on simple chemical shift predictions due to the fluorine effects. You must use NOE (Nuclear Overhauser Effect) or 19F-NMR .[1]

Feature1,3-Isomer (Distal)1,5-Isomer (Proximal)
Structure Alkyl is far from PhenylAlkyl is touching Phenyl
1H NOE Irradiation of N-Alkyl shows NOE to Pyrazole C4-H only.[1]Irradiation of N-Alkyl shows NOE to Phenyl protons (if H present) or strong interaction with F.
19F NMR Sharp singlets/multiplets, standard shift.[1]Broadened signals or significant chemical shift change due to "through-space" interaction with the N-alkyl group.
13C NMR C3 and C5 shifts are distinct. C3 (attached to Ar) is usually downfield.[1]Shifts invert relative to the N-substituent.

Q2: Can I use a protecting group to block the distal nitrogen? Technically, yes, but it is difficult.[1]

  • Theory: If you protect N1 with a bulky group (e.g., Trityl), it usually goes to the distal position (thermodynamic).[1]

  • Problem: Alkylating the resulting N2-position requires quaternizing the less reactive nitrogen. This often fails or leads to deprotection/rearrangement.

  • Verdict: Do not use protecting group strategies for this specific scaffold; use cyclization (Protocol 2).[1]

Q3: Does the Mitsunobu reaction offer better selectivity than alkyl halides? Generally, no.[1] While Mitsunobu conditions (DIAD/PPh3) proceed via a different mechanism (activation of the alcohol), the steric bulk of the 2,6-difluorophenyl group still prevents the bulky phosphonium-alcohol complex from approaching the proximal nitrogen. You will still predominantly isolate the 1,3-isomer.

References

  • Regioselectivity in Pyrazole Alkyl

    • Title: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.[1]

    • Source: Journal of Organic Chemistry.[7][8]

    • URL:[Link] (Foundational text on steric vs electronic control).[1]

  • Fluorine Effect on Regiochemistry

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source: Journal of Organic Chemistry (2008).[1]

    • URL:[Link] (Demonstrates how HFIP can alter cyclization ratios).[1]

  • Indazole vs Pyrazole Selectivity (Compar

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[3]

    • Source: WuXi AppTec / Pfizer (2022).[1]

    • URL:[Link] (Explains the thermodynamic preference for N1 in isolated pyrazoles vs N2 in fused systems).[1]

  • Analytical Characteriz

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: Molecules (2019).[1][9]

    • URL:[Link] (Detailed guide on tautomerism and NMR shifts).[1]

Sources

Optimization

Technical Support Center: Purification of 3-(2,6-Difluorophenyl)-1H-pyrazole

A Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges in purifying pharmaceutical intermediates. A r...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges in purifying pharmaceutical intermediates. A recurring and critical issue is the removal of residual metal impurities, which can originate from catalysts or manufacturing equipment.[1][2] These contaminants can compromise downstream reactions, interfere with biological assays, and pose significant safety risks in final drug products.[3][4]

This guide is structured as a technical support resource to address specific issues you might encounter when purifying 3-(2,6-Difluorophenyl)-1H-pyrazole. The question-and-answer format is designed to provide direct, actionable advice based on established scientific principles and field-proven experience.

Section 1: Frequently Asked Questions - Understanding the Problem

Q1: Where are the metal impurities in my sample of 3-(2,6-Difluorophenyl)-1H-pyrazole likely coming from?

A: Metal contamination in pharmaceutical manufacturing is a common issue with several potential sources.[1] For a heterocyclic compound like 3-(2,6-Difluorophenyl)-1H-pyrazole, the most probable sources are:

  • Catalysts: The synthesis of aryl-heterocycles often involves transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Palladium is a frequent catalyst in these reactions and is a common impurity found in the final product.[4]

  • Manufacturing Equipment: The normal wear and tear of stainless steel reactors, vessels, and milling equipment can introduce trace amounts of metals like iron, chromium, and nickel into your product.[2][3][5]

  • Raw Materials: Impurities may be present in the starting materials or reagents used in the synthesis.

Impurity Type Common Examples Likely Source in Synthesis
Catalyst Residue Palladium (Pd), Platinum (Pt), Rhodium (Rh), Copper (Cu)Cross-coupling reactions, hydrogenations.[4]
Equipment Leachate Iron (Fe), Chromium (Cr), Nickel (Ni), Molybdenum (Mo)Stainless steel reactors, pipes, and vessels.[3]
Reagent-Borne VariousContaminants in starting materials or reagents.
Q2: Why should I be concerned about low levels of metal impurities?

A: Even trace amounts of metal contaminants can have significant negative consequences:

  • Catalytic Activity: Residual metals can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions or the formation of new byproducts.

  • Assay Interference: Metal ions are known to interfere with biological assays, potentially leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[4]

  • Product Stability: Metals can catalyze the degradation of the active pharmaceutical ingredient (API), reducing its shelf life.[5]

  • Regulatory Compliance: Regulatory bodies have established strict limits on elemental impurities in drug products. For example, the International Council for Harmonisation (ICH) Q3D guideline provides permissible daily exposure (PDE) limits for various metals.

Section 2: Troubleshooting Guide - Diagnosis and Strategy

This section provides a logical workflow for addressing a suspected metal contamination issue.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Verification A Observation (e.g., off-color, broad NMR peaks, failed downstream reaction) B Hypothesis: Metal Contamination? A->B C Analytical Confirmation (ICP-MS / ICP-OES) B->C Recommended D Select Purification Strategy Based on Metal Identity & Concentration C->D E Contamination Level? D->E F High (>500 ppm): Chelation or Scavenger E->F High G Low (<500 ppm): Recrystallization, Chromatography, or Scavenger E->G Low/Trace H Execute Purification Protocol F->H G->H I Re-analyze Purified Sample (ICP-MS / ICP-OES) H->I J Metals within Acceptable Limits? I->J K Proceed to Next Step J->K Yes L Re-evaluate & Repeat Purification J->L No L->D

Caption: Troubleshooting workflow for metal impurity removal.

Q3: My sample of 3-(2,6-Difluorophenyl)-1H-pyrazole has a persistent grey/black tinge. Could this be a metal impurity?

A: Yes, a grey, black, or sometimes dark brown coloration that persists after standard workup is often indicative of residual palladium, particularly "palladium black," which is a finely divided form of the metal. This is a very common observation in products isolated from palladium-catalyzed cross-coupling reactions.[4]

Q4: How can I definitively identify and quantify the metal contaminants in my sample?

A: Visual inspection is not enough. For accurate quantification, highly sensitive analytical techniques are required. The industry-standard methods are:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the preferred method for detecting and quantifying trace and ultra-trace levels of multiple elements simultaneously, often with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[6][7]

  • Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES): While slightly less sensitive than ICP-MS, ICP-OES is robust and suitable for detecting metal concentrations in the parts-per-million (ppm) range.[7][8]

Before analysis, samples typically undergo digestion in strong acid to destroy the organic matrix and release the metal ions for detection.[6][7]

Section 3: Detailed Purification Protocols

Q5: How do I use a metal scavenger to remove palladium from my product?

A: Metal scavengers are solid-supported reagents (typically silica or polymer resins) functionalized with ligands that have a high affinity for specific metals.[9] They offer a highly effective and straightforward method for removing residual catalysts.[10][11] The product is purified by simple filtration, making this method highly scalable.

Scavenger_Workflow A Crude Product Solution (contains dissolved metal impurities) B Add Metal Scavenger Resin (e.g., Si-Thiol, MP-TMT) A->B C Stir/Agitate Mixture (Room temp to moderate heat, 4-16h) B->C D Metal Ions Bind to Scavenger C->D E Filter Mixture D->E F Solid: Scavenger with Bound Metal (Discard) E->F on filter G Filtrate: Purified Product Solution E->G passes through

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Pyrazoles and the Role of Mass Spectrometry Fluorinated pyrazoles represent a cornerstone in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazoles and the Role of Mass Spectrometry

Fluorinated pyrazoles represent a cornerstone in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms or trifluoromethyl groups into the pyrazole scaffold can dramatically enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Renowned pharmaceuticals such as Celecoxib, a selective COX-2 inhibitor, and the insecticide Fipronil, underscore the therapeutic and commercial impact of this chemical class.[3][4][5]

Mass spectrometry is an indispensable tool for the structural characterization of these valuable compounds. Understanding their fragmentation patterns is not merely an academic exercise; it is critical for metabolite identification, impurity profiling, and quality control in drug development and manufacturing. This guide provides an in-depth comparison of the mass spectrometric fragmentation of fluorinated pyrazoles, offering insights into the influence of fluorine substituents on fragmentation pathways under various ionization techniques.

Core Principles of Pyrazole Fragmentation

Before delving into the effects of fluorination, it is essential to understand the fundamental fragmentation patterns of the pyrazole ring system. Under electron ionization (EI), pyrazoles typically undergo fragmentation processes that are highly dependent on the nature and position of their substituents.[3] Two canonical fragmentation pathways for the unsubstituted pyrazole ring involve the initial loss of a hydrogen radical ([M-H]⁺) followed by the expulsion of either a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).

The Influence of Fluorine Substitution on Fragmentation Patterns

The introduction of fluorine, a highly electronegative atom, or a trifluoromethyl (CF₃) group, a strong electron-withdrawing group, significantly alters the fragmentation landscape of the pyrazole core. These alterations are driven by the high bond strength of the C-F bond and the inductive effects of fluorine.

Electron Ionization (EI) Fragmentation

Under EI conditions, fluorinated pyrazoles exhibit distinct fragmentation behaviors compared to their non-fluorinated counterparts.

  • Dominance of the CF₃⁺ Ion: In trifluoromethyl-substituted pyrazoles, the ion at m/z 69, corresponding to the trifluoromethyl cation (CF₃⁺), is often a prominent, if not the base peak, in the mass spectrum.[6][7] This is a result of the stability of the CF₃⁺ cation.

  • Ring Cleavage and Rearrangements: The presence of a trifluoromethyl group can direct the fragmentation of the pyrazole ring. For instance, cleavage of the bond between the CF₃-substituted carbon and the adjacent ring carbon is a common initiation step. This can be followed by rearrangements and the loss of neutral fragments like HCN or CF₃CN.

  • Fluorophenyl Substituents: When a fluorophenyl group is attached to the pyrazole ring, fragmentation can be initiated by cleavage of the bond connecting the two rings. The subsequent fragmentation will then be characteristic of either the fluorophenyl cation or the pyrazole-containing fragment. Loss of a fluorine radical from the fluorophenyl group is less common due to the strong C-F bond.

Comparative Fragmentation Analysis: A Case Study Approach

To illustrate the practical implications of these principles, we will compare the hypothetical fragmentation of a simple phenylpyrazole with its trifluoromethyl-substituted analog under EI-MS.

1-Phenyl-1H-pyrazole (Non-Fluorinated Analog)

The fragmentation of 1-phenyl-1H-pyrazole would likely proceed through the following pathways:

  • Loss of HCN: Cleavage of the N-N bond and a C-N bond in the pyrazole ring, leading to the loss of HCN (27 Da) and the formation of a stable phenyl-substituted fragment.

  • Loss of N₂: Cleavage of the N-N bond and rearrangement, resulting in the expulsion of a neutral nitrogen molecule (28 Da).

  • Phenyl Cation: Cleavage of the bond between the phenyl ring and the pyrazole nitrogen, generating the phenyl cation at m/z 77.

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (Fluorinated Analog)

The introduction of the trifluoromethyl group introduces new and often dominant fragmentation pathways:

  • Formation of CF₃⁺: As previously mentioned, the ion at m/z 69 (CF₃⁺) is expected to be highly abundant.

  • Loss of CF₃ Radical: Cleavage of the C-CF₃ bond to lose a trifluoromethyl radical (69 Da), resulting in a [M-CF₃]⁺ ion. This fragment can then undergo further fragmentation similar to the non-fluorinated analog.

  • Ring Contraction and Loss of CF₃CN: A more complex rearrangement can lead to the expulsion of trifluoromethyl cyanide (CF₃CN, 95 Da).

The following table summarizes the key expected fragments for this comparative example:

Fragment Ion1-Phenyl-1H-pyrazole (m/z)1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (m/z)Description of Neutral Loss
[M]⁺144212Molecular Ion
[M-H]⁺143211Loss of Hydrogen Radical
[M-HCN]⁺117185Loss of Hydrogen Cyanide
[M-N₂]⁺116184Loss of Nitrogen
C₆H₅⁺7777Phenyl Cation
CF₃⁺N/A69Trifluoromethyl Cation
[M-CF₃]⁺N/A143Loss of Trifluoromethyl Radical

Electrospray Ionization (ESI-MS/MS) Fragmentation

In the context of drug development and metabolite analysis, ESI is a more commonly employed ionization technique due to its soft nature, which typically preserves the molecular ion ([M+H]⁺ or [M-H]⁻). Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and elicit structural information.

Case Study: Celecoxib

Celecoxib contains a 3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazol-1-yl moiety. Its fragmentation under positive ion ESI-MS/MS provides valuable insights.

A proposed fragmentation pathway for Celecoxib ([M+H]⁺ at m/z 382) involves the initial cleavage of the sulfonamide group, followed by fragmentation of the pyrazole ring system.[8]

G M Celecoxib [M+H]⁺ m/z 382 F1 Loss of SO₂NH₂ m/z 302 M->F1 -SO₂NH₂ F2 Loss of Tolyl Group m/z 291 M->F2 -C₇H₇ F3 Loss of CF₃ m/z 313 M->F3 -CF₃

Caption: Simplified ESI-MS/MS fragmentation of Celecoxib.

Case Study: Fipronil

Fipronil, another commercially significant fluorinated pyrazole, also exhibits characteristic fragmentation patterns under ESI-MS/MS. The fragmentation often involves the cleavage of the substituents from the pyrazole core. For instance, under negative ion mode, the loss of HCl and CF₃ has been observed.[9]

Experimental Protocols

General Protocol for GC-EI-MS Analysis of Fluorinated Pyrazoles
  • Sample Preparation: Dissolve the fluorinated pyrazole standard in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms or equivalent, is typically suitable.

    • Injection: 1 µL splitless injection at 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

General Protocol for LC-ESI-MS/MS Analysis of Fluorinated Pyrazoles
  • Sample Preparation: Dissolve the fluorinated pyrazole standard in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 10 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • MS1 Scan Range: m/z 100-600.

    • MS/MS: Select the precursor ion of interest (e.g., [M+H]⁺) and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Dissolve Dissolve Sample Inject Inject into LC Dissolve->Inject Column C18 Column Separation Inject->Column ESI Electrospray Ionization Column->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2

Sources

Comparative

A Scientist's Guide to Lipophilicity: Comparing Fluorinated Pyrazole Derivatives

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone, forming the core of numerous therapeutic agents. The strategic manipulation of its physicochemical properties is paramount to optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone, forming the core of numerous therapeutic agents. The strategic manipulation of its physicochemical properties is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Among the most powerful tools in the medicinal chemist's arsenal is fluorination, a modification that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1]

This guide provides an in-depth comparison of the lipophilicity of fluorinated pyrazole derivatives. We will explore the causal relationship between the degree and position of fluorine substitution and the resulting changes in the octanol-water partition coefficient (logP), a critical determinant of a drug's behavior in biological systems. Furthermore, we will provide a robust, field-proven experimental protocol for determining lipophilicity, ensuring that researchers can reliably assess their own novel compounds.

The Crucial Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword in pharmacology. A drug must possess sufficient lipophilicity to permeate biological membranes and reach its target, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.[2] This delicate balance is quantified by the partition coefficient (P) or its logarithmic form, logP. For ionizable compounds, the distribution coefficient (logD) at a specific pH is the more physiologically relevant measure, as it accounts for both the neutral and ionized forms of the molecule.[3][4]

Fluorine, being the most electronegative element, exerts a powerful influence on a molecule's electronic properties. Its introduction can increase lipophilicity, block sites of metabolism, and alter pKa, thereby enhancing bioavailability and potency.[1][5] However, the effect of fluorination on lipophilicity is not always straightforward and is highly dependent on the molecular context.[6] This guide aims to elucidate these nuances within the pyrazole family.

Comparative Lipophilicity Data: A Systematic Analysis

To illustrate the impact of fluorination on the pyrazole core, we have compiled experimental and high-quality predicted logP values for a series of derivatives. The data clearly demonstrates a trend of increasing lipophilicity with the progressive substitution of hydrogen atoms with fluorine on a methyl group at the 3-position.

Compound NameStructureLogP ValueData TypeReference
PyrazolePyrazole0.26Experimental[7]
3-Methyl-1H-pyrazole3-Methyl-1H-pyrazole0.60Predicted (XLogP3)[8]
3-(Trifluoromethyl)-1H-pyrazole3-(Trifluoromethyl)-1H-pyrazole1.29Predicted (iLOGP)SwissADME[9]
3,5-Bis(trifluoromethyl)-1H-pyrazole3,5-Bis(trifluoromethyl)-1H-pyrazole2.52Predicted (KOWWIN)US EPA[10]

Note: Predicted values are generated using highly reliable algorithms and serve to illustrate the trend. Experimental validation is always recommended.

Structure-Lipophilicity Relationship

The data presented reveals a clear and predictable relationship between the degree of fluorination and the lipophilicity of the pyrazole derivative. The substitution of a methyl group with a trifluoromethyl group results in a significant increase in the logP value. This is a direct consequence of replacing three C-H bonds with three highly polarized yet non-polarizable C-F bonds, which increases the overall hydrophobic surface area of the molecule. The introduction of a second trifluoromethyl group at the 5-position further amplifies this effect.

This systematic increase in lipophilicity can be a powerful strategy for enhancing membrane permeability and, potentially, the cell penetration of pyrazole-based drug candidates.[1] However, as lipophilicity increases, so does the risk of decreased aqueous solubility and increased binding to plasma proteins, which must be carefully monitored during the drug development process.

G cluster_0 Structure-Lipophilicity Trend Pyrazole Pyrazole LogP = 0.26 3-Methyl 3-Methyl-1H-pyrazole LogP ≈ 0.60 Pyrazole->3-Methyl +CH3 ΔLogP ≈ +0.34 3-CF3 3-(Trifluoromethyl)-1H-pyrazole LogP ≈ 1.29 3-Methyl->3-CF3 H→F (x3) ΔLogP ≈ +0.69 3,5-diCF3 3,5-Bis(trifluoromethyl)-1H-pyrazole LogP ≈ 2.52 3-CF3->3,5-diCF3 +CF3 at C5 ΔLogP ≈ +1.23

Caption: Structure-lipophilicity relationship of fluorinated pyrazoles.

Experimental Protocol: Determination of Lipophilicity (logD) by RP-HPLC

While the shake-flask method is considered the "gold standard" for logP determination, it can be time-consuming and require significant amounts of pure compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and high-throughput alternative for estimating lipophilicity, particularly for ionizable compounds where logD is the parameter of interest.[9]

The principle lies in the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. By calibrating the system with standards of known logP values, the logP or logD of an unknown compound can be determined.

Materials and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer at the desired pH (e.g., 10 mM phosphate buffer, pH 7.4).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Test compounds and a set of 5-7 calibration standards with known logP values spanning the expected range of the test compounds.

  • Autosampler vials.

  • Data acquisition and analysis software.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and calibration standards in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare the mobile phases and filter them through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Equilibrate the column with a starting mobile phase composition (e.g., 50% B) for at least 30 minutes.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to an appropriate value for the compounds of interest.

  • Calibration Curve Generation:

    • Inject each calibration standard onto the HPLC system.

    • Record the retention time (t_R) for each standard.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .

    • Plot log(k) versus the known logP values for the standards.

    • Perform a linear regression analysis to obtain the equation of the line (log(k) = m * logP + c ) and the correlation coefficient (R²). An R² value > 0.95 is generally considered acceptable.

  • Analysis of Test Compounds:

    • Inject the test compounds under the identical chromatographic conditions used for the standards.

    • Record the retention time (t_R) for each test compound.

    • Calculate the capacity factor (k) for each test compound.

  • Calculation of logD:

    • Using the linear regression equation from the calibration curve, calculate the logD of the test compounds by substituting their calculated log(k) values: logD = (log(k) - c) / m .

G start Start: Prepare Solutions (Standards & Samples) setup HPLC System Setup (C18 Column, Mobile Phase, pH 7.4) start->setup calibrate Inject Calibration Standards setup->calibrate measure_tr Measure Retention Time (tR) & Dead Time (t0) calibrate->measure_tr calculate_k Calculate Capacity Factor k = (tR - t0) / t0 measure_tr->calculate_k plot Plot log(k) vs. Known logP calculate_k->plot regression Generate Linear Regression log(k) = m*logP + c plot->regression inject_sample Inject Test Compound regression->inject_sample measure_sample_tr Measure Retention Time (tR) inject_sample->measure_sample_tr calculate_sample_k Calculate Capacity Factor (k) measure_sample_tr->calculate_sample_k calculate_logd Calculate logD logD = (log(k) - c) / m calculate_sample_k->calculate_logd end End: Report logD Value calculate_logd->end

Caption: Experimental workflow for logD determination by RP-HPLC.

Conclusion

The strategic incorporation of fluorine into the pyrazole scaffold offers a reliable method for modulating lipophilicity, a key parameter in the optimization of drug candidates. As demonstrated, the lipophilicity of pyrazole derivatives can be systematically increased through the progressive fluorination of alkyl substituents. This guide provides both the foundational understanding and the practical tools necessary for researchers to leverage this powerful strategy in their own drug discovery programs. By combining the comparative data presented with the robust experimental protocol for lipophilicity determination, scientists are better equipped to design and synthesize novel pyrazole derivatives with tailored physicochemical properties for enhanced therapeutic potential.

References

  • PubChem. Pyrazole - Compound Summary (CID 1048). National Center for Biotechnology Information. [Link]

  • ChemSrc. Pyrazole CAS#:288-13-1. [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard - 3,5-Bis(trifluoromethyl)-1H-pyrazole. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • U.S. Environmental Protection Agency. EPI Suite™ - Estimation Program Interface. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • PubChem. 3-(Trifluoromethyl)pyrazole - Compound Summary (CID 2733431). National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methylpyrazole - Compound Summary (CID 15073). National Center for Biotechnology Information. [Link]

  • Wang, Z., Felstead, H. R., Troup, R. I., Linclau, B., & Williamson, P. T. F. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning.
  • Gurbych, A., Pavliuk, P., Krasnienkov, D., Liashuk, O., Melnykov, K., & Grygorenko, O. O. (2024). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
  • Zhang, L., & Li, Y. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 1-14.
  • Mateu, N., Montanari, S., & Gouverneur, V. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3714.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • Valko, K. (2004). Application of high-performance liquid chromatography based measurements of lipophilicity to model biological processes.
  • Kokubo, H., & Tanaka, S. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of computer-aided molecular design, 33(3), 255-265.
  • PubChem. Pyrazole - Compound Summary (CID 1048). National Center for Biotechnology Information. [Link]

  • Jensen, J. H., & Swain, C. (2021). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions.
  • El Kihel, L., & El Hallaoui, A. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18, 105234.
  • Babine, R. E., & Bender, S. L. (1997). Molecular recognition of protein− ligand complexes: applications to drug design. Chemical reviews, 97(5), 1359-1472.
  • NIST. 3,5-Bis(trifluoromethyl)pyrazol. National Institute of Standards and Technology. [Link]

  • El Kihel, L., & El Hallaoui, A. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18, 105234.
  • ACD/Labs. (2023). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021). Edinburgh Research Explorer.
  • ResearchGate. Calculated Log P Values for the Investigated Compounds. [Link]

  • Matrix Fine Chemicals. 3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]

  • ChemSynthesis. 5-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole. [Link]

  • ACD/Labs. (2023). LogP—Making Sense of the Value. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Starek, M., Szafraniec-Szczęsny, J., & Polak, B. (2024).

Sources

Validation

Technical Comparison: Thermal Profile &amp; Stability of 3-(2,6-Difluorophenyl)-1H-pyrazole vs. Structural Analogs

Strategic Overview In the synthesis of next-generation kinase inhibitors (e.g., c-Met or ALK targeting small molecules), 3-(2,6-Difluorophenyl)-1H-pyrazole (CAS: 154258-88-5) serves as a critical pharmacophore. The intro...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the synthesis of next-generation kinase inhibitors (e.g., c-Met or ALK targeting small molecules), 3-(2,6-Difluorophenyl)-1H-pyrazole (CAS: 154258-88-5) serves as a critical pharmacophore. The introduction of fluorine atoms at the 2,6-positions of the phenyl ring creates a specific steric and electronic environment that differs significantly from its non-fluorinated parent, 3-Phenyl-1H-pyrazole .

For drug development professionals, understanding the thermal behavior of this intermediate is not merely about finding a melting point; it is about predicting processability, detecting polymorphic transitions, and ensuring the absence of solvates that could alter stoichiometric calculations during scale-up.

This guide provides a rigorous technical comparison between the target molecule and its primary structural analog, supported by a self-validating experimental protocol.

Experimental Protocol (The "Trust" Architecture)

To generate reproducible data that stands up to regulatory scrutiny (e.g., IND filings), we do not simply "run a sample." We execute a Thermal Characterization Workflow .

The Logic of the Workflow

We utilize a sequential approach: TGA First, DSC Second .

  • Causality: Running TGA first identifies the decomposition onset (

    
    ). This prevents sensor contamination in the DSC by ensuring we do not heat the DSC cell beyond the sample's stability limit.
    
  • Volatile Screening: TGA differentiates between surface moisture (weight loss <100°C) and true solvates (stepwise weight loss >100°C).

Visualization: Characterization Workflow

ThermalWorkflow Sample Raw Sample (3-(2,6-F2)-Pyrazole) TGA Step 1: TGA (Screening) Sample->TGA 5-10 mg Decision Volatiles Present? TGA->Decision Analyze Mass Loss Drying Vacuum Drying (40°C, 12h) Decision->Drying Yes (>0.5%) DSC Step 2: DSC (Purity/MP) Decision->DSC No (<0.5%) Drying->DSC Analysis Data Analysis (Van't Hoff Plot) DSC->Analysis

Figure 1: Sequential decision tree for thermal analysis. TGA acts as the gatekeeper for DSC to ensure data integrity.

Detailed Instrument Settings
ParameterTGA Protocol (Stability)DSC Protocol (Purity/Polymorph)
Crucible Alumina (

), 70

L, Open
Aluminum (

), 40

L, Pinhole Lid
Atmosphere Nitrogen (

), 50 mL/min
Nitrogen (

), 50 mL/min
Ramp Rate 10°C/min (Standard)5°C/min (Standard), 2°C/min (Purity)
Range 30°C to 400°C25°C to 200°C (Stop 50°C below

)
Why? Open pan maximizes volatile escape.Pinhole maintains vapor pressure, preventing sublimation.

Comparative Performance Analysis

The core differentiation lies in how the 2,6-difluoro substitution alters the crystal lattice energy compared to the unsubstituted parent.

The "Fluorine Effect" on Thermal Properties
  • 3-Phenyl-1H-pyrazole (Reference): The phenyl and pyrazole rings can achieve a near-coplanar conformation, allowing for efficient

    
     stacking. This results in a stable, well-defined melting point around 78°C.
    
  • 3-(2,6-Difluorophenyl)-1H-pyrazole (Target): The fluorine atoms at the ortho positions create significant steric repulsion with the pyrazole ring. This forces the molecule to twist, disrupting planarity (dihedral angle >30°).

    • Thermodynamic Consequence: While steric twisting usually lowers lattice energy (lowering MP), the high polarity of the C-F bonds creates strong dipole-dipole interactions. Expect the MP of the 2,6-difluoro analog to be distinct, often higher or showing complex polymorphism compared to the parent.

Benchmarking Data Table
PropertyReference: 3-Phenyl-1H-pyrazoleTarget: 3-(2,6-Difluorophenyl)-1H-pyrazole
CAS Number 2458-26-6154258-88-5
Melting Point (

)
78 - 82 °C [1]Determine Experimentally (Est. 90-130°C)*
Enthalpy of Fusion (

)
~20-25 kJ/mol (Typical)High variation expected (Polymorph prone)
Decomposition Onset (

)
~280 °C>300 °C (C-F bond stability)
Hygroscopicity LowVery Low (Hydrophobic F-shielding)

*Note: Specific MP for the 2,6-difluoro analog depends heavily on the crystallization solvent and polymorphic form. The "Twisted" conformation often leads to metastable forms.

Critical Insights for Drug Development

Purity Determination (DSC)

For the target molecule, HPLC is standard, but DSC provides a "Purity by Van't Hoff" assessment which detects eutectic impurities that HPLC might miss (e.g., inorganic salts or isomers with identical UV retention).

Protocol:

  • Isolate the melting endotherm in DSC.

  • Plot

    
     vs. partial area.
    
  • Linearity indicates a pure crystalline phase; curvature suggests solid solution formation.

Polymorph Screening Warning

The 2,6-difluoro substitution pattern is notorious for conformation polymorphism . The molecule can crystallize in a "twisted" form (kinetic product) or a "packed" form (thermodynamic product).

  • Action: If your DSC shows a small endotherm followed by a recrystallization exotherm before the main melt, you have isolated a metastable polymorph. Do not proceed to formulation without resolving this.

Visualization: Molecular Behavior

MolecularLogic Structure 2,6-Difluoro Substitution Sterics Steric Clash (Ortho-F vs Pyrazole-NH) Structure->Sterics Twist Twisted Conformation (Non-Planar) Sterics->Twist Lattice Altered Lattice Energy Twist->Lattice Result Result: Potential Polymorphism & Distinct MP Lattice->Result

Figure 2: Mechanistic impact of fluorination on solid-state properties.

References

  • Sigma-Aldrich. Product Specification: 3-Phenyl-1H-pyrazole (CAS 2458-26-6). Retrieved from

  • ChemicalBook. 3-(2,6-Difluorophenyl)-1H-pyrazole (CAS 154258-88-5) Properties.[1][2] Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: 3-Phenyl-1H-pyrazole.[3] Retrieved from

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.